

An In-depth Technical Guide to the Pharmacological Properties of SHR2415

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacological properties of **SHR2415**, a novel and potent inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the RAS-RAF-MEK-ERK signaling pathway.

Introduction

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical downstream components of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling cascade.[1] This pathway plays a central role in regulating fundamental cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of the MAPK pathway, often driven by oncogenic mutations in genes such as RAS and RAF, is a hallmark of many human cancers, leading to uncontrolled cell growth and tumor progression.[1]

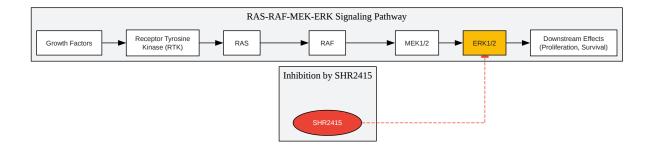
SHR2415 is a highly potent, selective, and orally active small molecule inhibitor of ERK1/2.[2] [3] By directly targeting the terminal kinases in this pathway, **SHR2415** offers a promising therapeutic strategy for treating cancers that are dependent on MAPK signaling, including those that have developed resistance to upstream inhibitors like BRAF and MEK inhibitors.[1]



This guide will delve into the mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile of **SHR2415**.

Mechanism of Action

SHR2415 functions as a direct inhibitor of ERK1 and ERK2.[2][3] In the MAPK signaling pathway, ERK1/2 are activated through phosphorylation by their upstream kinases, MEK1 and MEK2.[1] Activated ERK1/2 then phosphorylate a multitude of downstream substrates, leading to the regulation of gene expression and cellular responses. SHR2415 binds to ERK1 and ERK2, preventing their kinase activity and thereby blocking the downstream signaling cascade. This inhibition ultimately leads to a reduction in cell proliferation and tumor growth in cancer models with a hyperactivated MAPK pathway.



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Figure 1: Mechanism of action of **SHR2415** in the MAPK signaling pathway.

Pharmacological Properties In Vitro Potency and Selectivity

SHR2415 has demonstrated high potency against its target enzymes, ERK1 and ERK2, as well as in cellular assays. The inhibitory activity of **SHR2415** is summarized in the table below.



Parameter	Value	Reference
ERK1 IC50	2.8 nM	[2][3]
ERK2 IC50	5.9 nM	[2][3]
Colo205 Cell IC50	44.6 nM	[2][3]

Table 1: In Vitro Potency of SHR2415

In Vivo Efficacy

The anti-tumor activity of **SHR2415** has been evaluated in a preclinical mouse xenograft model using Colo205 human colorectal cancer cells. Oral administration of **SHR2415** resulted in significant tumor growth inhibition.

Model	Dose	Efficacy (TGI)	Reference
Colo205 Xenograft	25 mg/kg, p.o., once daily	112%	[1]
Colo205 Xenograft	50 mg/kg, p.o., once daily	Efficacy plateau suggested	[1]

Table 2: In Vivo Efficacy of SHR2415

TGI: Tumor Growth Inhibition

Pharmacokinetics

Pharmacokinetic studies of **SHR2415** have been conducted in multiple species, demonstrating favorable properties that support its oral administration.



Species	Dose (i.v.)	Dose (p.o.)	Key Findings	Reference
Mouse	1 mg/kg	2 mg/kg	Favorable PK profile, low clearance, good in vivo exposure	[2]
Rat	1 mg/kg	2 mg/kg	Favorable PK profile, low clearance, good in vivo exposure	[2]
Dog	-	2 mg/kg	Favorable PK profile, good in vivo exposure	[2]

Table 3: Preclinical Pharmacokinetics of SHR2415

Safety Pharmacology

Preliminary safety assessments have been conducted to evaluate the potential for off-target effects.



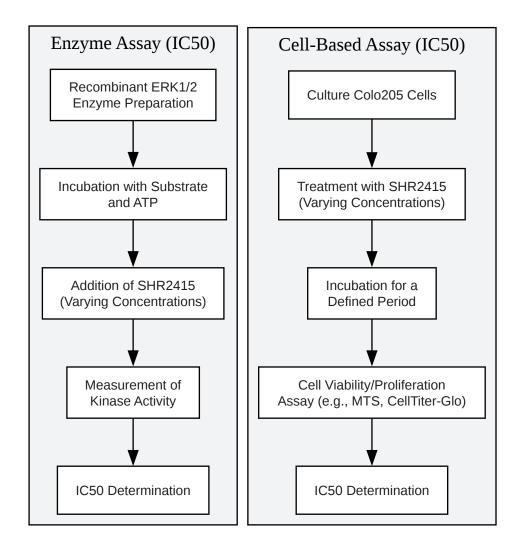
Parameter	Value (IC50)	Interpretation	Reference
CYP1A2 Inhibition	> 5 µM	Low potential for drug- drug interactions	[1]
CYP2D6 Inhibition	> 5 μM	Low potential for drug- drug interactions	[1]
CYP3A4 Inhibition	> 5 μM	Low potential for drug- drug interactions	[1]
CYP2C19 Inhibition	> 5 μM	Low potential for drug- drug interactions	[1]
CYP2C9 Inhibition	0.79 μΜ	Potential for drug-drug interactions	[1]
hERG Inhibition	~14 μM	Relatively high cardiac safety margin	[1]

Table 4: In Vitro Safety Pharmacology Profile of SHR2415

Experimental ProtocolsIn Vitro Kinase and Cell-Based Assays

Detailed protocols for the specific assays used to determine the IC50 values have not been publicly disclosed. However, a general workflow for such experiments is outlined below.





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Figure 2: General workflow for in vitro enzyme and cell-based assays.

In Vivo Xenograft Study

The following provides a generalized protocol for a tumor xenograft study, based on standard practices in the field.

- Cell Culture: Colo205 human colorectal cancer cells are cultured in appropriate media and conditions.
- Animal Model: Female Balb/c nude mice are used for the study.



- Tumor Implantation: A suspension of Colo205 cells is subcutaneously injected into the flank of each mouse.
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into vehicle control and treatment groups.
- Dosing: SHR2415 is administered orally, once daily, at doses of 25 mg/kg and 50 mg/kg for a specified period (e.g., 14 days).[2]
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the change in tumor volume in the treated groups to the vehicle control group.

Summary and Future Directions

SHR2415 is a potent and selective ERK1/2 inhibitor with a promising preclinical profile. It demonstrates significant anti-tumor efficacy in a xenograft model of colorectal cancer and possesses favorable pharmacokinetic properties suitable for oral administration. While the safety profile appears generally favorable, the potential for drug-drug interactions via CYP2C9 inhibition warrants further investigation.

Future preclinical studies will likely focus on evaluating the efficacy of **SHR2415** in a broader range of cancer models, including those with acquired resistance to other MAPK pathway inhibitors.[1] Combination studies with other anticancer agents, such as upstream MAPK inhibitors or immune checkpoint inhibitors, are also a logical next step to explore potential synergistic effects.[1] The continued development of **SHR2415** holds the potential to provide a valuable new therapeutic option for patients with cancers driven by the MAPK signaling pathway.

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